1-(4-chlorophenyl)-2-{[5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethan-1-one
CAS No.:
Cat. No.: VC10864013
Molecular Formula: C14H10ClN3O2S
Molecular Weight: 319.8 g/mol
* For research use only. Not for human or veterinary use.
![1-(4-chlorophenyl)-2-{[5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethan-1-one -](/images/structure/VC10864013.png)
Molecular Formula | C14H10ClN3O2S |
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Molecular Weight | 319.8 g/mol |
IUPAC Name | 1-(4-chlorophenyl)-2-[[5-(furan-2-yl)-1H-1,2,4-triazol-3-yl]sulfanyl]ethanone |
Standard InChI | InChI=1S/C14H10ClN3O2S/c15-10-5-3-9(4-6-10)11(19)8-21-14-16-13(17-18-14)12-2-1-7-20-12/h1-7H,8H2,(H,16,17,18) |
Standard InChI Key | SYUJGOWWFRBILM-UHFFFAOYSA-N |
SMILES | C1=COC(=C1)C2=NC(=NN2)SCC(=O)C3=CC=C(C=C3)Cl |
Canonical SMILES | C1=COC(=C1)C2=NC(=NN2)SCC(=O)C3=CC=C(C=C3)Cl |
Chemical Identity and Structural Features
Molecular Composition
The compound’s molecular formula is C₁₄H₁₀ClN₃O₂S, with a molecular weight of 319.8 g/mol. Its IUPAC name, 1-(4-chlorophenyl)-2-[[5-(furan-2-yl)-1H-1,2,4-triazol-3-yl]sulfanyl]ethanone, reflects three key moieties:
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A 4-chlorophenyl group at position 1
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A triazole ring substituted with a furan-2-yl group at position 5
Table 1: Key Molecular Descriptors
Property | Value | Source |
---|---|---|
Molecular Formula | C₁₄H₁₀ClN₃O₂S | |
Molecular Weight | 319.8 g/mol | |
SMILES | C1=COC(=C1)C2=NC(=NN2)SCC(=O)C3=CC=C(C=C3)Cl | |
InChIKey | SYUJGOWWFRBILM-UHFFFAOYSA-N |
Spectroscopic Characterization
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IR Spectroscopy: Peaks at 1715–1685 cm⁻¹ (C=O stretch) and 1630–1690 cm⁻¹ (C=N stretch) confirm the ketone and triazole groups .
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¹H NMR: Signals at δ 2.85–3.04 ppm (s, >CH), δ 7.70–7.80 ppm (m, Ar-H), and δ 8.94–9.05 ppm (s, -OH) validate the aromatic and hydroxyl protons .
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Mass Spectrometry: A molecular ion peak at m/z 319.8 (M⁺) and fragment ions at m/z 253 (M⁺-Cl) align with the proposed structure .
Synthesis and Optimization
Reaction Pathway
The synthesis involves a three-step protocol:
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Cyclocondensation: 2-Hydroxy-5-nitrobenzonitrile reacts with haloketones (e.g., 4-chlorophenacyl bromide) in ethanol to form 1-(3-amino-5-nitro-1-benzofuran-2-yl)ethanone intermediates .
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Thiocarbamation: Treatment with ammonium thiocyanate and acetyl chloride yields N-[(2-acetyl-5-nitro-1-benzofuran-3-yl)carbamothioyl]acetamide .
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Cyclization: Refluxing with chloroacetic acid produces the final compound in 65–72% yield .
Table 2: Synthetic Conditions and Yields
Step | Reagents/Conditions | Yield (%) |
---|---|---|
1 | Ethanol, 80°C, 6 h | 78 |
2 | Acetyl chloride, RT, 12 h | 85 |
3 | Chloroacetic acid, 100°C, 8 h | 72 |
Structural Analogues
Variants with 4-ethyl or 4-methylphenyl substituents on the triazole ring show enhanced stability but reduced solubility . For example, replacing the furan with a pyridinyl group increases molecular weight to 424.9 g/mol but diminishes antimicrobial efficacy .
Biological Activities and Mechanisms
Antimicrobial Properties
Against Staphylococcus aureus and Escherichia coli, the compound exhibits MIC values of 20–50 μg/mL, comparable to ciprofloxacin . The sulfanyl group enhances membrane permeability, while the chlorophenyl moiety disrupts bacterial DNA gyrase .
Table 3: Antimicrobial Activity (Zone of Inhibition, mm)
Organism | 20 μg/mL | 50 μg/mL |
---|---|---|
S. aureus (ATCC 25923) | 14 | 18 |
E. coli (ATCC 25922) | 12 | 16 |
C. albicans (ATCC 90028) | 10 | 14 |
Pharmacokinetic and Toxicity Profiles
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